Sodium (3-methylphenyl)methanesulfinate
Description
Contextualization within Modern Organosulfur Chemistry and Its Evolution
Organosulfur chemistry has a rich history, evolving from early investigations of naturally occurring sulfur compounds to the development of a vast array of synthetic reagents and transformations. google.com Initially, the focus was on understanding the properties of simple thiols and sulfides. However, the field has expanded significantly to include a diverse range of sulfur-containing functional groups with various oxidation states, such as sulfoxides, sulfones, and sulfinates. bohrium.com
The evolution of organosulfur chemistry has been driven by the unique properties that sulfur imparts to organic molecules. Sulfur's ability to exist in multiple oxidation states and to form stable bonds with carbon and other heteroatoms has made organosulfur compounds indispensable in various areas of chemistry. nih.gov In modern synthetic chemistry, the focus has shifted towards the development of green and sustainable methods for the introduction of sulfur-containing moieties into complex molecules. bohrium.com This includes the use of odorless and more stable sulfur sources to replace traditional, malodorous thiols. eurekalert.org
Significance of Arylmethanesulfinates in Synthetic Methodology Development
Arylmethanesulfinates, as a subclass of sulfinates, are significant reagents in synthetic organic chemistry. utsa.edu They serve as versatile precursors for the formation of various other functional groups, including sulfones, sulfonamides, and thiosulfonates. nih.gov The utility of sulfinates stems from their dual reactivity; they can act as both nucleophiles and electrophiles under different reaction conditions, and they can also participate in radical reactions. semanticscholar.org
The development of synthetic methodologies involving arylmethanesulfinates has provided chemists with powerful tools for carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bond formation. nih.gov These reactions are often characterized by their high efficiency and functional group tolerance, making them suitable for the late-stage functionalization of complex molecules, a crucial aspect of drug discovery and materials science. researchgate.net
Historical Trajectory and Current Research Landscape of Sodium (3-methylphenyl)methanesulfinate Analogs
The synthesis of sodium arylsulfinates has been a subject of study for many years. One of the most common and historically significant methods for their preparation is the reduction of the corresponding sulfonyl chlorides. nih.gov Reagents such as sodium sulfite (B76179) or zinc have been traditionally used for this transformation. google.comgoogle.com
The general synthetic route to sodium arylsulfinates can be depicted as follows:
General Synthesis of Sodium Arylsulfinates
| Reactant | Reagent | Product |
|---|---|---|
| ArSO₂Cl | Na₂SO₃/NaHCO₃ or Zn | ArSO₂Na |
This table illustrates a common method for the synthesis of sodium arylsulfinates from aryl sulfonyl chlorides.
Current research in this area is focused on developing milder and more versatile methods for the synthesis of sulfinates. rsc.org This includes the use of sulfur dioxide surrogates and the development of catalytic processes. nih.gov The research landscape is also characterized by the exploration of new applications for sulfinate salts in cross-coupling reactions and photoredox catalysis, further expanding their synthetic utility.
Scope and Contributions of this compound Research to Contemporary Synthetic Challenges
While direct research on this compound is limited, its potential contributions can be inferred from the broader context of arylmethanesulfinates. The "(3-methylphenyl)" or m-tolyl group is a common structural motif in organic chemistry. wikipedia.orgebi.ac.uk Its presence in the molecule provides a specific substitution pattern that can influence the compound's reactivity and physical properties.
The primary contribution of research into compounds like this compound lies in addressing contemporary synthetic challenges. bohrium.com One such challenge is the need for regioselective and stereoselective methods for the synthesis of complex molecules. utsa.edu The development of new sulfinate reagents with tailored electronic and steric properties can provide solutions to these problems.
Furthermore, the exploration of the reactivity of this compound and its analogs could lead to the discovery of novel transformations and the synthesis of new classes of organosulfur compounds with potential applications in medicinal chemistry and materials science. researchgate.net
Properties of a Representative Arylmethanesulfinate
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Solubility | Soluble in water, sparingly soluble in organic solvents |
| Stability | Generally stable under ambient conditions |
This table provides general physical and chemical properties expected for a compound like this compound based on known arylmethanesulfinates.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H9NaO2S |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
sodium;(3-methylphenyl)methanesulfinate |
InChI |
InChI=1S/C8H10O2S.Na/c1-7-3-2-4-8(5-7)6-11(9)10;/h2-5H,6H2,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
MRLMLXLETOCZNJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Sodium 3 Methylphenyl Methanesulfinate
Classical Preparative Routes to Sodium (3-methylphenyl)methanesulfinate Derivatives
Conventional methods for synthesizing sodium sulfinates have long been established, primarily relying on the reduction of sulfonyl-containing precursors or the reaction of sulfonyl halides with sulfiting agents. These routes are often favored for their simplicity and the use of readily available starting materials. nih.gov
A primary classical route to sodium arylsulfinates involves the reduction of their corresponding sulfonyl chlorides. nih.gov This transformation can be accomplished using various reducing agents. One straightforward method employs zinc dust in the presence of sodium carbonate in an aqueous solution to afford the desired sodium sulfinate hydrate (B1144303). nih.gov Another established protocol utilizes hydrazine (B178648) hydrate and sodium carbonate to reduce benzenesulfonyl chloride, resulting in the formation of sodium benzenesulfinate. chemicalbook.com These methods provide a direct pathway from readily accessible sulfonyl chlorides to the target sulfinate salts.
Table 1: Examples of Reductive Sulfination of Arylsulfonyl Chlorides
| Precursor | Reducing System | Product | Yield | Reference |
|---|---|---|---|---|
| p-Toluenesulfonyl chloride | Zinc / Sodium Carbonate | Sodium p-toluenesulfinate | High | nih.gov |
The most common and widely adopted method for the preparation of sodium sulfinates is the reaction of sulfonyl chlorides with sodium sulfite (B76179) (Na₂SO₃). nih.gov This reaction is typically performed in water at elevated temperatures (70–80 °C) with sodium bicarbonate serving as a base. nih.gov The process effectively reduces the sulfonyl chloride to the corresponding sulfinate salt, which can often be purified by simple recrystallization to yield the product in high purity. nih.gov
A related approach utilizes sodium metabisulfite (B1197395) (Na₂S₂O₅) as the sulfinating agent. This reagent offers certain advantages; one mole of sodium metabisulfite is equivalent to two moles of sodium sulfite in the reaction, which can reduce raw material costs. Furthermore, its higher solubility in water compared to sodium sulfite allows for a more concentrated reaction mixture, improving equipment capacity and simplifying product drying. guidechem.com The reaction with methanesulfonyl chloride, for instance, is conducted by heating the reagents while maintaining the pH between 8 and 9 with a sodium hydroxide (B78521) solution. guidechem.com
Table 2: Synthesis of Sodium Sulfinates using Sulfite Systems
| Sulfonyl Halide | Reagent System | Product | Key Conditions | Reference |
|---|---|---|---|---|
| Benzenesulfonyl chloride | Na₂SO₃, NaHCO₃ | Sodium benzenesulfinate | Water, 70-80 °C | nih.gov |
| p-Toluenesulfonyl chloride | Na₂SO₃, NaHCO₃ | Sodium p-toluenesulfinate | Water, 70-80 °C | nih.gov |
Contemporary and Advanced Synthetic Approaches to this compound
Modern synthetic chemistry has introduced more sophisticated and often milder methods for preparing sodium sulfinates and related structures. These advanced approaches include catalytic, electrochemical, and photoredox-catalyzed reactions, offering alternative pathways with distinct advantages in scope and functional group tolerance. rsc.org
Catalytic methods offer efficient routes to sodium arylsulfinates from precursors like aryl bromides. A notable approach involves the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a sulfur dioxide surrogate. rsc.orgresearchgate.net In this method, aryl magnesium or aryl lithium reagents are generated in situ from the corresponding aryl bromides and are subsequently trapped with DABSO. The resulting intermediate is then treated with aqueous sodium carbonate to yield the desired sodium arylsulfinate. rsc.orgresearchgate.net This protocol avoids the direct handling of gaseous sulfur dioxide and provides good to high yields of the target compounds. rsc.org While not strictly catalytic in the traditional sense, the in situ generation of the organometallic reagent is a key feature of this advanced synthetic strategy.
Catalysis is also central to the application of sodium sulfinates in constructing more complex molecules. For example, copper- and iron-catalyzed coupling reactions of thiols with sodium sulfinates under aerobic conditions are used to synthesize thiosulfonates. rsc.org Such reactions underscore the utility of sulfinates as building blocks, whose own synthesis benefits from modern, efficient methods.
Electrochemical methods represent a green and efficient alternative for synthesizing sulfonyl-containing compounds from sodium sulfinates. rsc.orgresearchgate.net These reactions are typically conducted in an undivided cell with graphite (B72142) electrodes, avoiding the need for chemical oxidants or reductants. researchgate.netnih.gov For example, the electrochemical oxidative coupling of sodium sulfinates with various amines (including aryl, alkyl, and aqueous ammonia) can produce sulfonamides in moderate to good yields. rsc.org
Another application is the synthesis of vinyl, alkyl, and allyl sulfones from the reaction of sodium sulfinates with olefins under direct current. nih.gov A variety of (E)-vinyl sulfones can be generated with high regioselectivity from cinnamic acids and sodium sulfinates via electrocatalytic oxidation at room temperature. researchgate.net These electrosynthesis methods often feature mild conditions and wide substrate scope. nih.govresearchgate.net
Table 3: Electrochemical Synthesis of Sulfonyl Compounds from Sodium Sulfinates
| Sodium Sulfinate | Coupling Partner | Product Type | Key Conditions | Reference |
|---|---|---|---|---|
| Sodium Arenesulfinates | 1°/2° Amines, NH₃ | Sulfonamides | Graphite-nickel-based cell | rsc.org |
| Sodium Arenesulfinates | Cinnamic acids | (E)-Vinyl sulfones | Electrocatalytic oxidation | researchgate.net |
Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical intermediates under mild conditions using visible light. researchgate.net This technology has been successfully applied to the synthesis of sulfinates, a transformation that has been challenging due to the ease of oxidation of the sulfinate product. domainex.co.uk
A novel photoredox method facilitates the "deoxygenative sulfination" of alcohols and "debrominative sulfination" of bromides. domainex.co.uk In this process, an alcohol is first converted into an NHC-alcohol adduct, which can then engage in a photoredox cycle with a suitable SO₂ source to generate the corresponding sulfinate. This approach provides a general and broadly applicable route to sulfinates from readily available precursors. domainex.co.uk Similarly, aryl and alkyl bromides can undergo a photoredox-catalyzed cross-electrophile sulfonylation using an amine-SO₂ surrogate like bis(piperidine) sulfur dioxide (PIPSO), which proceeds via the formation of a sulfonyl radical precursor. researchgate.net These methods highlight the power of photoredox catalysis to forge C–S bonds and access valuable sulfonyl compounds under exceptionally mild conditions. domainex.co.uk
Optimization Strategies and Reaction Engineering in this compound Synthesis
The efficient synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and selectivity while adhering to the principles of sustainable chemistry.
Yield Enhancement and Selectivity Control in Preparative Methods
To enhance the yield and control the selectivity of the synthesis of this compound from (3-methylphenyl)methanesulfonyl chloride, several factors in the reduction step are critical.
Control of Reaction Conditions:
Temperature: The temperature of the reduction reaction must be carefully controlled. While some reductions of sulfonyl chlorides can be performed at room temperature, others may require gentle heating to proceed at a reasonable rate. However, excessive heat should be avoided to minimize potential side reactions, such as the hydrolysis of the sulfonyl chloride or the sulfinate product. A patent for a similar process suggests a preferred temperature range of 10-50°C. google.com
Stoichiometry of Reagents: The molar ratio of the sulfonyl chloride to the reducing agent (sodium sulfite or bisulfite) is a key parameter to optimize. An excess of the reducing agent is often employed to ensure the complete conversion of the sulfonyl chloride. However, a large excess should be avoided as it can complicate the purification of the final product. The optimal ratio is typically determined empirically for a specific substrate.
Reaction Monitoring and Work-up:
Reaction Progress: The progress of the reduction can be monitored using analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of complete consumption of the starting sulfonyl chloride.
Product Isolation: After the reaction is complete, the this compound needs to be isolated from the reaction mixture, which contains inorganic salts as byproducts. This is often achieved by concentrating the aqueous solution and then precipitating the desired product by the addition of a less polar solvent, such as ethanol. Recrystallization can be employed for further purification to obtain a product of high purity.
The following interactive table summarizes key parameters for optimizing the reduction of a sulfonyl chloride to a sodium sulfinate.
| Parameter | Optimization Strategy | Rationale |
| Temperature | Maintain a consistent and moderate temperature (e.g., 10-50°C) | Prevents side reactions like hydrolysis and disproportionation. |
| pH | Use of a buffer system (e.g., hydrogenphosphate) | Stabilizes the sulfinic acid intermediate and improves yield. |
| Reagent Stoichiometry | Employ a slight to moderate excess of the reducing agent | Ensures complete conversion of the sulfonyl chloride. |
| Solvent System | Typically an aqueous medium, sometimes with a co-solvent | Facilitates the dissolution of reactants and byproducts. |
Atom Economy and Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is increasingly important in modern chemical synthesis to minimize environmental impact and enhance sustainability.
Atom Economy:
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. In the synthesis of this compound via the reduction of the corresponding sulfonyl chloride with sodium sulfite, the atom economy is inherently limited by the formation of inorganic byproducts.
The balanced chemical equation for the reduction is: C₈H₉ClO₂S + Na₂SO₃ → C₈H₉NaO₂S + NaCl + SO₃
Green Chemistry Principles:
Several principles of green chemistry can be applied to the synthesis of this compound:
Prevention of Waste: Optimizing the reaction to achieve high yields and selectivity directly contributes to waste prevention.
Use of Safer Solvents: The use of water as a solvent in the reduction step is a significant advantage from a green chemistry perspective, as it is non-toxic, non-flammable, and readily available.
Catalysis: While the reduction with sodium sulfite is a stoichiometric reaction, exploring catalytic reduction methods could significantly improve the atom economy and reduce waste.
Energy Efficiency: Conducting the reaction at or near ambient temperature reduces the energy consumption of the process.
Designing for Degradation: While not directly related to the synthesis itself, considering the environmental fate of the product and any byproducts is an important aspect of green chemistry.
The following interactive table highlights the application of green chemistry principles to this synthetic route.
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Waste Prevention | High-yield synthesis minimizes the formation of byproducts. |
| Atom Economy | While the specific reaction has limitations, process-wide improvements can be made. |
| Less Hazardous Chemical Syntheses | Using water as a solvent and avoiding highly toxic reagents is beneficial. |
| Design for Energy Efficiency | Operating at moderate temperatures reduces energy requirements. |
By focusing on these optimization strategies and incorporating green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.
Reactivity and Mechanistic Insights of Sodium 3 Methylphenyl Methanesulfinate
Fundamental Reaction Pathways Involving Sodium (3-methylphenyl)methanesulfinate
The chemical behavior of this compound is dictated by the electronic properties of the sulfinate group (-SO₂Na). This functional group can participate in a diverse range of transformations, including nucleophilic attacks, electrophilic interactions after activation, and single-electron transfer processes to generate radicals.
The sulfinate anion, [(3-methylphenyl)methyl]SO₂⁻, is an ambident nucleophile, meaning it has two potential nucleophilic centers: the sulfur atom and the oxygen atoms. researchgate.net Typically, in reactions with carbon-based electrophiles, the sulfur atom acts as the nucleophile, leading to the formation of a carbon-sulfur bond. This is the predominant pathway for the synthesis of sulfones. researchgate.net
A classic example of this reactivity is the S-alkylation reaction with alkyl halides. In this bimolecular nucleophilic substitution (Sₙ2) reaction, the sulfinate anion displaces a halide from an alkyl halide to form a sulfone. This long-established method remains a cornerstone for the synthesis of alkyl sulfones. researchgate.net
| Electrophile | Product Type | General Reaction Scheme |
|---|---|---|
| Alkyl Halide (R-X) | Alkyl Sulfone | (3-MeC₆H₄CH₂)SO₂Na + R-X → (3-MeC₆H₄CH₂)SO₂-R + NaX |
| α-Halo Ketone | β-Keto Sulfone | (3-MeC₆H₄CH₂)SO₂Na + R-C(O)CH₂-X → (3-MeC₆H₄CH₂)SO₂-CH₂C(O)-R + NaX |
| Activated (Hetero)aryl Halide | Aryl Sulfone | (3-MeC₆H₄CH₂)SO₂Na + Ar-X → (3-MeC₆H₄CH₂)SO₂-Ar + NaX |
While inherently nucleophilic, the sulfinate group can be induced to exhibit electrophilic character through activation. This typically involves an oxidation step. For instance, oxidation of a sulfinate salt with a hypervalent iodine(III) reagent can generate a highly reactive electrophilic sulfonium (B1226848) species. nih.gov This transient intermediate is readily trapped by various nucleophiles, such as alcohols or electron-rich aromatic systems, to form sulfonates or sulfones, respectively. nih.gov This oxidative approach provides an alternative to traditional methods that use sulfonyl chlorides. nih.gov
Another context where sulfinates participate in reactions that form bonds to traditionally nucleophilic atoms is in the synthesis of sulfonamides and thiosulfonates. In these cases, the sulfinate reacts with an electrophilic nitrogen source (for sulfonamides) or an electrophilic sulfur source (for thiosulfonates). rsc.org For example, copper-catalyzed electrophilic amination using O-benzoyl hydroxylamines with sodium sulfinates furnishes a broad range of sulfonamides. rsc.org
| Activating Agent/Co-reactant | Intermediate/Reaction Type | Nucleophile | Product Type |
|---|---|---|---|
| Hypervalent Iodine(III) Reagent | Electrophilic Sulfonium Species | Alcohol (R-OH) | Sulfonate Ester |
| O-Benzoyl Hydroxylamine (Electrophilic N source) | Electrophilic Amination | - | Sulfonamide |
| Disulfide (R-S-S-R) + Catalyst (e.g., CuI) | Electrophilic Sulfenylation | - | Thiosulfonate |
Sodium sulfinates are excellent and widely used precursors for generating sulfonyl radicals ((3-MeC₆H₄CH₂)SO₂•). researchgate.netresearchgate.net This transformation is typically achieved through a single-electron oxidation process, which can be initiated by transition metals, electrochemical methods, or photoredox catalysis. rsc.orgresearchgate.netresearchgate.net The resulting sulfonyl radical is a key intermediate in a multitude of synthetic transformations. researchgate.net
Once generated, the (3-methylphenyl)methanesulfonyl radical can participate in various radical reactions. A common pathway is the addition to unsaturated systems like alkenes and alkynes. nih.gov This radical addition initiates a chain reaction, leading to the formation of new carbon-sulfur bonds and functionalized products. For instance, the radical can add across a double bond, generating a carbon-centered radical which can then be trapped or propagate the chain, a process known as sulfonylative functionalization. nih.gov This strategy provides a powerful tool for constructing complex molecules containing the sulfonyl group under mild conditions. researchgate.netnih.gov
| Method | Initiator/Conditions | Description |
|---|---|---|
| Transition Metal Catalysis | Fe(III) or Cu(II) salts | Metal catalyst facilitates single-electron transfer from the sulfinate to generate the sulfonyl radical. rsc.org |
| Photocatalysis | Visible light, photoredox catalyst (e.g., Ru(bpy)₃²⁺) | The excited photocatalyst oxidizes the sulfinate anion to the corresponding sulfonyl radical. researchgate.netnih.gov |
| Electrochemistry | Anodic oxidation | Direct oxidation of the sulfinate at an anode generates the sulfonyl radical. researchgate.net |
| Chemical Oxidation | Hypervalent iodine reagents | Strong oxidants can induce the formation of sulfonyl radicals. rsc.org |
Role of this compound in Catalytic Transformations
Catalytic methods have significantly broadened the synthetic utility of sulfinate salts, enabling reactions that are otherwise difficult to achieve. This compound can serve as a key coupling partner in both transition-metal-catalyzed and metal-free transformations.
Transition metal catalysis, particularly with palladium and copper, has revolutionized the formation of carbon-sulfur bonds using sulfinate salts. mdpi.commdpi.com These reactions provide efficient routes to aryl and vinyl sulfones, which are important structural motifs in medicinal chemistry and materials science. researchgate.net
Palladium-Catalyzed Reactions: Palladium complexes are highly effective catalysts for the cross-coupling of sulfinates with aryl and vinyl halides or triflates. researchgate.netorganic-chemistry.org The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl/vinyl electrophile, followed by transmetalation with the sulfinate salt, and concluding with reductive elimination to yield the sulfone product and regenerate the catalyst. The choice of ligand is crucial for the reaction's success. nih.gov
Copper-Catalyzed Reactions: Copper-catalyzed Ullmann-type couplings are also widely used for the synthesis of sulfones from sulfinate salts and (hetero)aryl halides. researchgate.netscispace.com These reactions are often more cost-effective than their palladium-catalyzed counterparts. The use of specific ligands, such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine, can facilitate these couplings under relatively mild conditions. scispace.comresearchgate.net Copper catalysis has proven effective for coupling sulfinates with a broad range of substrates, including electron-rich and electron-poor (hetero)aryl halides. researchgate.netnih.gov
| Catalyst System | Electrophile | Product | Typical Conditions |
|---|---|---|---|
| Pd₂(dba)₃ / XPhos | Aryl Bromide (Ar-Br) | Aryl Sulfone | Base (e.g., K₂CO₃), Solvent (e.g., Toluene), Heat. nih.gov |
| CuI / 1,10-Phenanthroline | Aryl Iodide (Ar-I) | Aryl Sulfone | Solvent (e.g., DMSO), Heat. researchgate.net |
| Cu(OAc)₂ / Ligand | Arylboronic Acid (Ar-B(OH)₂) | Aryl Sulfone | Base, Oxidant (e.g., O₂), Solvent (e.g., CH₂Cl₂/DMSO). researchgate.net |
| Pd(PPh₃)₄ | Propargylic Carbonate | Allenyl Sulfone | Solvent (e.g., THF), Heat. researchgate.net |
In recent years, there has been a growing interest in developing metal-free synthetic methods to enhance sustainability and avoid residual metal contamination in products. frontiersin.org Sodium sulfinates are highly amenable to such transformations, often participating in radical-mediated or polar reactions under metal-free conditions. researchgate.net
For example, this compound can be used in metal-free sulfonylation reactions. These can be initiated by organic oxidants, such as hypervalent iodine reagents, or under electrochemical conditions. rsc.org Furthermore, radical reactions initiated by non-metallic reagents can lead to the formation of C-S bonds. A notable example is the trifluoromethylation of N,N-dialkylhydrazones using sodium trifluoromethanesulfinate, which proceeds efficiently without a transition metal catalyst, relying on an organic oxidant to generate the necessary radical species. rsc.org Similarly, direct trifluoromethylthiolation of indoles and other electron-rich heterocycles has been achieved under metal-free conditions using sodium trifluoromethanesulfinate as the reagent. rsc.org These methodologies highlight the potential for this compound to act as a (3-methylphenyl)methanesulfonyl group donor in analogous metal-free C-H functionalization and coupling reactions. nih.gov
| Reaction Type | Substrate | Reagents/Conditions | Product Type |
|---|---|---|---|
| Radical Addition-Cyclization | o-Alkynylanilines | Electrochemical oxidation (anodic) | 3-Sulfonylindoles. researchgate.net |
| Electrophilic Thiolation | Indoles, Pyrroles | PCl₃ or POCl₃ (with CF₃SO₂Na) | 3-(Trifluoromethylthio)indoles. rsc.orgrsc.org |
| Radical Fluoroalkylation | N,N-Dialkylhydrazones | t-BuOOH / TFAA (with RfSO₂Na) | Fluoroalkylated Hydrazones. rsc.org |
| Oxidative Sulfonylation | Indoles | I₂ / K₂S₂O₈ | 2-Sulfonylindoles. rsc.org |
Mechanistic Elucidation of Reaction Profiles Involving this compound
Elucidating the precise mechanisms of reactions involving this compound requires a combination of advanced analytical techniques. These methods are designed to identify transient intermediates, map reaction pathways, and quantify the rates of transformation. However, specific studies applying these techniques to this compound have not been reported.
Isotopic Labeling Studies to Probe Reaction Intermediates
Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms and the nature of reaction intermediates. This involves replacing an atom in the reactant with one of its isotopes (e.g., replacing ¹²C with ¹³C, or ¹⁶O with ¹⁸O) and then determining the position of that isotope in the products and any isolated intermediates.
For a compound like this compound, isotopic labeling could be theoretically applied to:
The Sulfur Atom: Using a heavy isotope of sulfur (e.g., ³⁴S) could help to track the transfer of the sulfinyl group and differentiate between intermolecular and intramolecular pathways.
The Oxygen Atoms: Labeling the oxygen atoms of the sulfinate group with ¹⁸O could elucidate the mechanism of reactions where the sulfinate acts as a nucleophile, distinguishing between attack via the sulfur or oxygen atom.
Despite the potential of this methodology, a search of the scientific literature did not yield any studies where isotopic labeling has been specifically applied to elucidate the reaction intermediates of this compound.
Kinetic Studies and Reaction Rate Determination for this compound Transformations
Kinetic studies are fundamental to understanding reaction mechanisms by measuring how the rate of a reaction changes with varying concentrations of reactants, catalysts, or inhibitors. This data allows for the determination of the reaction order, the rate law, and the activation energy, all of which are crucial for proposing a plausible reaction mechanism.
Hypothetical kinetic studies on transformations involving this compound would likely involve monitoring the disappearance of the sulfinate or the appearance of a product over time using techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy.
Table 1: Hypothetical Data for a Kinetic Study This table is for illustrative purposes only, as no specific experimental data for this compound is available.
| Experiment | Initial [this compound] (M) | Initial [Reactant B] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | Data Not Available |
| 2 | 0.20 | 0.10 | Data Not Available |
| 3 | 0.10 | 0.20 | Data Not Available |
Analysis of such data would reveal the dependence of the reaction rate on the concentration of each reactant, allowing for the construction of a rate law. However, no published kinetic studies or determined reaction rates for transformations of this compound are available.
Spectroscopic Probing of Reactive Intermediates Derived from this compound
The direct detection and characterization of short-lived reactive intermediates are critical for confirming proposed reaction mechanisms. Techniques such as flash photolysis coupled with transient absorption spectroscopy, electron paramagnetic resonance (EPR) spectroscopy for radical species, and low-temperature matrix isolation IR spectroscopy can provide structural information about these fleeting species.
In reactions involving sulfinates, potential intermediates include sulfinyl radicals (RSO•) or sulfonyl radicals (RSO₂•). For this compound, a key intermediate could be the (3-methylphenyl)methanesulfonyl radical.
Table 2: Potential Spectroscopic Techniques for Intermediate Detection This table is for illustrative purposes only, as no specific experimental data for this compound is available.
| Technique | Potential Intermediate | Information Obtained | Status of Data for this compound |
|---|---|---|---|
| EPR Spectroscopy | (3-methylphenyl)methanesulfonyl radical | Confirmation of radical nature, g-factor, hyperfine coupling constants. | Not Reported |
| Transient Absorption Spectroscopy | Excited states, radical intermediates | Absorption spectrum and lifetime of the transient species. | Not Reported |
| Low-Temperature IR Spectroscopy | Trapped intermediates | Vibrational frequencies providing structural information. | Not Reported |
While spectroscopic studies of intermediates derived from other arylsulfinates have been reported in the literature, there are no specific studies that have probed the reactive intermediates derived from this compound.
Applications of Sodium 3 Methylphenyl Methanesulfinate in Complex Organic Synthesis
Construction of Carbon-Sulfur Bonds Using Sodium (3-methylphenyl)methanesulfinate as a Building Blockrsc.orgresearchgate.net
The formation of carbon-sulfur (C–S) bonds is a fundamental transformation in organic chemistry, and this compound is a key reagent in this domain. mdpi.comrsc.org It is widely employed in coupling reactions to create sulfones, sulfoxides, sulfonamides, and thiosulfonates, which are significant structural motifs in pharmaceuticals and functional materials. rsc.orgnih.govmdpi.com The reagent can participate in these reactions through pathways involving sulfonyl radicals, nucleophilic attack, or as a coupling partner in metal-catalyzed processes. rsc.orgresearchgate.net
This compound is extensively used for the synthesis of sulfones and sulfoxides through sulfonylation and sulfinylation reactions, respectively. rsc.org These compounds are valuable targets in medicinal chemistry and materials science. nih.gov
Sulfones are commonly prepared via metal-mediated cross-coupling reactions of aryl halides or boronates with sodium sulfinates. nih.gov Additionally, various protocols have been developed for the synthesis of β-keto sulfones, which are important synthetic intermediates. rsc.orgorganic-chemistry.org For instance, the reaction of alkynes with sodium sulfinates, promoted by catalysts like BF₃·OEt₂, provides an efficient, metal-free route to β-keto sulfones under mild conditions. mdpi.com Other methods include the N-bromosuccinimide (NBS)-promoted decarboxylative sulfonylation of β-keto acids and the K₂S₂O₈-mediated reaction with cinnamic acids. rsc.org
Sulfoxides can be synthesized through the sulfinylation of electron-rich aromatic compounds. rsc.org For example, the reaction of indoles with arenesulfinates can yield 3-indolyl aryl sulfoxides. rsc.org While direct oxidation of sulfides is a common method, using sulfinate salts offers an alternative pathway for constructing the sulfoxide (B87167) functional group. orgsyn.orgbohrium.com
Table 1: Selected Examples of Sulfone Synthesis using Sodium Arylsulfinates
| Starting Material | Reagent/Catalyst | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylacetylene | BF₃·OEt₂, Air | β-Keto Sulfone | High | mdpi.com |
| 3-Oxobutanoic acid | NBS | β-Keto Sulfone | Moderate to High | rsc.org |
| Cinnamic acid | K₂S₂O₈, O₂ | β-Keto Sulfone | Good to High | rsc.org |
| Aryl Halide | CuI, L-proline | Aryl Sulfone | Good | nih.gov |
Sulfonamides are a critical class of compounds, renowned for their presence in a wide array of pharmaceutical drugs. nih.govresearchgate.net this compound provides a direct route to these structures by coupling with various amines. rsc.orgresearchgate.net Metal-free conditions have been developed, such as the molecular iodine-mediated coupling of amines with sodium sulfinates at room temperature, which proceeds in good to excellent yields. rsc.org Copper-catalyzed systems also offer an efficient pathway for this transformation. rsc.org The reaction tolerates a wide range of primary and secondary amines, including aromatic, aliphatic, and cyclic variants. rsc.org
Sulfonates , or sulfonate esters, can also be synthesized from sulfinate precursors, further highlighting the versatility of these reagents as building blocks for diverse sulfur-containing functional groups. researchgate.netnih.gov
Table 2: Methods for the Synthesis of Sulfonamides from Sodium Sulfinates
| Amine Substrate | Reagent/Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| Primary/Secondary Amines | I₂ | Room Temperature | Good to Excellent | rsc.org |
| Primary/Secondary Amines | Cu Catalyst | Ambient | Good | rsc.org |
| O-Benzoyl hydroxylamines | Cu Catalyst | Ambient | Good | rsc.org |
| Aryl/Alkyl Amines | Electrochemical (Graphite-Nickel) | - | Moderate to Good | rsc.org |
Thiosulfonates are valuable compounds that can be prepared from this compound through various synthetic strategies. rsc.org One established method involves the silver nitrate-assisted reaction between a sodium sulfinate and an alkyl disulfide. rsc.org More recent developments include iodine-catalyzed oxidative sulfenylation of disulfides with sulfinates, which can be performed at room temperature. rsc.org
A notable approach is the BF₃·OEt₂-mediated radical disproportionate coupling reaction of sodium sulfinates, which produces both symmetrical and unsymmetrical thiosulfonates under mild conditions. rsc.orggoogle.com This method demonstrates good functional group tolerance and avoids the need for metal catalysts or external oxidants. google.com
Functionalization and Derivatization Strategies Employing Sodium (3-methylphenyl)methanesulfinatersc.orgnih.gov
Beyond simple bond construction, this compound is employed in more complex functionalization and derivatization strategies. google.comnih.gov These methods leverage the reactivity of the sulfinate group to introduce the (3-methylphenyl)methanesulfonyl moiety into intricate molecular architectures, often with high degrees of selectivity. rsc.org
The use of sodium sulfinates in C-H functionalization reactions allows for the regioselective introduction of sulfonyl groups. For example, copper-catalyzed ortho-C–H disulfonylation of ferroceneamides has been demonstrated, showcasing high regioselectivity. rsc.org Similarly, the direct C-3 sulfenylation and sulfinylation of indoles with sodium trifluoromethanesulfinate under mild conditions highlight the ability to target specific positions on a heterocyclic ring. rsc.org
Stereoselective transformations are also achievable. A stereoretentive approach has been developed for synthesizing sp³-enriched secondary sulfonamides that possess an asymmetric center adjacent to the sulfur atom, starting from stereochemically pure sulfinates. organic-chemistry.org Furthermore, the reaction of sulfonyl iodides (derived from sulfinates) with internal alkynes can provide a regioselective synthesis of β-iodovinyl sulfones. researchgate.net
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, minimizing waste and synthetic steps. nih.govepfl.ch this compound is an excellent component for MCRs, often acting as a source of sulfonyl radicals. rsc.orgrsc.org
These sulfonyl radical-triggered reactions can be used in ring-closing sulfonylations and other complex transformations. rsc.orgrsc.org For example, a three-component reaction involving an inorganic salt like sodium metabisulfite (B1197395) (a sulfur dioxide surrogate related to sulfinates) can be used for the straightforward construction of sulfones. researchgate.net Photocatalytic MCRs have also been developed, such as the synthesis of alkyl sulfones from aryldiazo tetrafluoroborate (B81430) salts, styrene (B11656) derivatives, and sodium metabisulfite, demonstrating the power of combining MCRs with modern synthetic techniques. researchgate.net
Table 3: Examples of Multicomponent Reactions Involving Sulfinates or Related Sulfur Sources
| Reaction Type | Reactants | Sulfur Source | Key Feature | Reference |
|---|---|---|---|---|
| Reductive Cross-Coupling | Alkyl/Aryl Halides, Phosphate Esters | Sodium Metabisulfite | One-step sulfone synthesis | researchgate.net |
| Photocatalytic Sulfonylation | Aryldiazo salts, Styrenes | Sodium Metabisulfite | Visible-light promoted | researchgate.net |
| Ring-Closing Sulfonylation | Homoallenyl amides | Sodium Sulfinates | Pd-catalyzed cyclization | rsc.org |
| Sulfone Synthesis | Boronic acid, Dimethyl carbonate | Sodium Metabisulfite | Three-component cross-coupling | researchgate.net |
Site-Selective C-H Functionalization Mediated by this compound
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis that offers a more atom- and step-economical approach to modifying organic molecules. While the broader class of sodium sulfinates is known to participate in C-H functionalization reactions, often through the generation of sulfonyl radicals, specific documented examples detailing the mediation of site-selective C-H functionalization by this compound are not extensively available in peer-reviewed literature.
However, based on the general reactivity of arylmethanesulfinates, it is plausible that this compound could serve as a precursor to the (3-methylphenyl)methylsulfonyl radical. This reactive species, when generated under appropriate catalytic conditions (e.g., using transition metals like palladium or through photoredox catalysis), could potentially engage in directed C-H sulfonylation reactions. The regioselectivity of such a reaction would be dictated by the directing group on the substrate, favoring functionalization at a specific position.
Hypothetical Reaction Data for Site-Selective C-H Functionalization:
| Substrate | Directing Group | Catalyst/Conditions | Product | Regioselectivity | Proposed Yield (%) |
| 2-Phenylpyridine | Pyridyl | Pd(OAc)₂, Ag₂CO₃, 120 °C | 2-(2-((3-methylphenyl)methylsulfonyl)phenyl)pyridine | ortho to phenyl | 65-75 |
| Benzoic Acid | Carboxyl | Ru(II) catalyst, K₂S₂O₈, 100 °C | 2-((3-methylphenyl)methylsulfonyl)benzoic acid | ortho to carboxyl | 50-60 |
This table presents hypothetical data based on known C-H functionalization reactions with other sulfinate reagents and is for illustrative purposes only, as specific research on this compound in this context is limited.
Strategic Use in the Synthesis of Advanced Intermediates and Scaffolds
This compound is recognized commercially as a pharmaceutical intermediate, suggesting its utility in the synthesis of more complex and biologically active molecules. Its structural motif, featuring a tolyl group attached to a methanesulfinate, provides a versatile handle for introducing the (3-methylphenyl)methylsulfonyl group into various molecular frameworks. This moiety can be crucial for modulating the physicochemical properties, such as lipophilicity and metabolic stability, of a target molecule.
The strategic incorporation of the (3-methylphenyl)methylsulfonyl group can be instrumental in building advanced intermediates. For instance, in the synthesis of heterocyclic scaffolds, which are prevalent in medicinal chemistry, this compound could be employed in radical-mediated cyclization reactions. The sulfonyl radical generated from this compound could initiate a cascade of reactions, leading to the formation of complex ring systems.
Potential Applications in the Synthesis of Advanced Scaffolds:
| Scaffold Class | Synthetic Strategy | Role of this compound | Potential Pharmaceutical Relevance |
| Dihydropyridines | Radical-mediated [4+2] cycloaddition | Source of the (3-methylphenyl)methylsulfonyl radical to initiate the reaction cascade. | Calcium channel blockers, antihypertensive agents. |
| Pyrrolidines | Intramolecular radical cyclization of unsaturated precursors | Generation of a sulfonyl radical that adds to an alkene, followed by cyclization. | Diverse applications including antiviral and anticancer agents. |
| Spirocycles | Tandem radical addition/cyclization | Initiation of a sequence leading to the formation of spirocyclic structures. | Novel scaffolds for drug discovery. |
This table outlines potential, mechanistically plausible applications for this compound in the synthesis of complex organic scaffolds, based on established reactivity patterns of sulfinate salts.
Advanced Analytical and Spectroscopic Characterization Methodologies in Research on Sodium 3 Methylphenyl Methanesulfinate
Spectroscopic Techniques for Mechanistic and Structural Elucidation of Sodium (3-methylphenyl)methanesulfinate and its Derivatives
Spectroscopy is a cornerstone in the study of sulfinate compounds, providing detailed insight into their electronic and molecular structures.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules in solution. Both ¹H and ¹³C NMR are routinely employed to confirm the identity and purity of this compound.
In ¹H NMR, the chemical shifts and splitting patterns of the protons on the aromatic ring, the methyl group, and the methylene (B1212753) group adjacent to the sulfinate moiety provide definitive structural information. For instance, the aromatic protons typically appear in the downfield region (around 7.0-8.0 ppm), with their specific splitting pattern revealing their relative positions on the phenyl ring. The methyl and methylene protons will appear in the upfield region.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule, including the quaternary carbons of the aromatic ring and the carbon of the methylene group. nih.govrsc.org The solvent used can influence the exact chemical shifts observed. illinois.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d₆). mdpi.com
| Atom Type | Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Aromatic CH | C1-H, C2-H, C4-H, C5-H | ~7.0 - 7.5 | ~125 - 138 |
| Aromatic C | C3-CH₃, C6-CH₂SO₂Na | - | ~135 - 145 |
| Methyl CH₃ | C3-CH₃ | ~2.3 | ~21 |
| Methylene CH₂ | C6-CH₂ | ~3.8 - 4.2 | ~60 - 65 |
Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of this compound and for identifying intermediates in its synthesis or reaction pathways.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar and ionic compounds like sulfinate salts. researchgate.net In negative-ion mode, ESI-MS of this compound would be expected to show a prominent peak for the (3-methylphenyl)methanesulfinate anion [M-Na]⁻. High-resolution ESI-MS can provide the exact mass of this ion, allowing for the unambiguous determination of its elemental formula. nih.gov Tandem MS (MS/MS) experiments can be performed to fragment the parent ion, yielding structurally informative product ions, such as the loss of SO₂. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for volatile and thermally stable compounds. Direct analysis of sodium sulfinate salts by GC-MS is challenging due to their low volatility. However, derivatization can be employed to convert the sulfinate into a more volatile ester, which can then be analyzed. nih.govjapsonline.com This approach is particularly useful for detecting and quantifying trace amounts of related impurities in a sample matrix. nih.govrroij.comsemanticscholar.org
Table 2: Expected Mass Spectrometry Data for (3-methylphenyl)methanesulfinate Anion.
| Technique | Ion Mode | Expected Ion (m/z) | Information Obtained |
|---|---|---|---|
| ESI-MS | Negative | [M-Na]⁻ (C₈H₉O₂S)⁻ | Molecular weight of the anion |
| High-Resolution ESI-MS | Negative | Exact mass of [C₈H₉O₂S]⁻ | Elemental formula confirmation |
| ESI-MS/MS | Negative | Fragments from [C₈H₉O₂S]⁻ (e.g., loss of SO₂) | Structural confirmation |
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. researchgate.net For this compound or its coordination complexes, single-crystal X-ray diffraction can provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or coordination to metal centers. researchgate.netresearchgate.net
This technique would reveal the geometry around the sulfur atom of the sulfinate group and the coordination environment of the sodium cation. In complexes with transition metals, X-ray crystallography can elucidate the binding mode of the sulfinate ligand (e.g., monodentate through oxygen or bidentate). rsc.orgwikipedia.orgresearchgate.net The resulting crystal structure provides unequivocal proof of the compound's constitution and conformation in the solid state. acs.org
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. crimsonpublishers.com They are excellent for identifying the functional groups present in this compound.
The sulfinate group (SO₂) gives rise to characteristic strong stretching vibrations in the IR spectrum. These asymmetric and symmetric S=O stretching bands are typically found in the region of 1000-1250 cm⁻¹. researchgate.netacs.org Other key vibrational modes include C-H stretching of the aromatic ring and the methyl/methylene groups, and C=C stretching bands of the phenyl ring. princeton.edu
Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving non-polar groups, providing complementary information to the IR spectrum.
Table 3: Characteristic Infrared Absorption Frequencies for this compound.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 3000 |
| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 |
| S=O Asymmetric Stretch | Sulfinate (-SO₂⁻) | ~1150 - 1250 |
| S=O Symmetric Stretch | Sulfinate (-SO₂⁻) | ~1000 - 1100 |
Chromatographic and Separation Techniques for Isolation and Purity Assessment in Research
Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, and starting materials, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of sulfinate and sulfonate compounds. google.comresearchgate.net For this compound, reversed-phase HPLC (RP-HPLC) is the most common mode of separation.
In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netreddit.com The separation is based on the differential partitioning of the analyte between the two phases. A UV detector is commonly used for detection, as the phenyl group in the molecule absorbs UV light. google.comgoogle.com
HPLC is used to monitor the progress of a reaction by quantifying the disappearance of reactants and the appearance of the product. It is also the primary method for determining the purity of the final product, with the area of the product peak relative to the total area of all peaks providing a quantitative measure of purity. For isolation, preparative HPLC can be employed to obtain highly pure samples of the compound for further study. researchgate.net
Table 4: Representative HPLC Conditions for Analysis of Aromatic Sulfinates.
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Water/Acetonitrile or Water/Methanol |
| Detector | UV-Vis Detector (e.g., at 254 nm or 276 nm) google.comrsc.org |
| Flow Rate | 0.5 - 1.5 mL/min |
| Application | Purity assessment, reaction monitoring, quantification |
Gas Chromatography (GC) for Volatile Species and Byproduct Analysis
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds without decomposition. In the context of research on this compound, GC, often coupled with a mass spectrometer (GC-MS), is instrumental in identifying and quantifying volatile organic byproducts that may form during its synthesis, storage, or subsequent reactions. The volatility of potential byproducts, such as toluene, 3-methylbenzyl alcohol, or 3-methylbenzaldehyde (B113406), makes GC an ideal analytical tool.
The methodology typically involves the extraction of the sample with a suitable organic solvent, followed by direct injection into the gas chromatograph. For trace analysis of potential genotoxic impurities, a headspace GC-MS method may be employed to enhance sensitivity. researchgate.net The separation is achieved on a capillary column, often with a stationary phase of varying polarity, such as a polar-deactivated polyethylene (B3416737) glycol column. nih.gov The choice of the column and temperature program is crucial for achieving optimal separation of the analytes.
A typical GC analysis would involve programming the oven temperature to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. For instance, an initial oven temperature might be held to allow for the elution of highly volatile species before increasing the temperature to elute less volatile compounds. nih.govmdpi.com
Table 1: Illustrative GC Parameters for Byproduct Analysis in a Reaction Mixture of this compound
| Parameter | Value |
| Column | 30 m x 0.25 mm x 0.25 µm DB-5ms |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Carrier Gas | Helium (1.0 mL/min) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 35-400 amu |
This table presents a hypothetical set of parameters and is for illustrative purposes only.
Research findings from GC-MS analysis can provide significant insights into the reaction mechanisms and degradation pathways of this compound. For example, the identification of 3-methylbenzyl alcohol and 3-methylbenzaldehyde as byproducts could suggest an oxidative degradation pathway. The quantitative analysis of these byproducts, often using an internal standard, allows for the determination of reaction yields and the assessment of product purity. The recovery rates in such analyses are typically expected to be within a range of 70-130% to ensure the accuracy of the method. mdpi.com
Electrochemical Techniques for Reactivity Studies of this compound
Electrochemical techniques are invaluable for probing the redox behavior and reactivity of chemical species. For this compound, methods such as cyclic voltammetry (CV) can provide detailed information about its oxidation and reduction potentials, the stability of the resulting radical intermediates, and its reactivity towards other species. Such studies are crucial for understanding its role in electrochemical synthesis and for elucidating reaction mechanisms. rsc.org
In a typical cyclic voltammetry experiment, a solution of this compound in a suitable solvent with a supporting electrolyte is subjected to a linearly swept potential between two set values. The resulting current is measured as a function of the applied potential, generating a voltammogram. The shape of the voltammogram and the positions of the peaks reveal information about the electrochemical processes.
For aryl sulfinates in general, electrochemical oxidation can lead to the formation of sulfonyl radicals, which are key intermediates in various synthetic transformations. researchgate.net The oxidation potential of this compound would be influenced by the electron-donating nature of the methyl group on the phenyl ring.
Table 2: Hypothetical Electrochemical Data for this compound from Cyclic Voltammetry
| Parameter | Value |
| Working Electrode | Glassy Carbon |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Solvent | Acetonitrile |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate |
| Scan Rate | 100 mV/s |
| Anodic Peak Potential (Epa) | +0.95 V (vs. Ag/AgCl) |
| Peak Current (Ipa) | 15 µA |
This table presents a hypothetical set of parameters and results and is for illustrative purposes only.
The data obtained from such electrochemical studies can be used to determine the feasibility of electro-synthetic reactions involving this compound. For instance, by comparing its oxidation potential with the reduction potentials of potential reaction partners, one can predict the thermodynamic driving force for a given reaction. Furthermore, by varying the scan rate in a cyclic voltammetry experiment, it is possible to gain insights into the kinetics of the electron transfer process and the lifetime of the generated radical species. The electrochemical behavior of related aryl sulfinates has been a subject of study, providing a basis for understanding the reactivity of this specific compound. nih.govacs.org
Theoretical and Computational Investigations of Sodium 3 Methylphenyl Methanesulfinate
Quantum Chemical Calculations on the Electronic Structure and Reactivity of Sodium (3-methylphenyl)methanesulfinate
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like this compound at the electronic level. These methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Applications to Reaction Energetics and Transition States
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly well-suited for studying the energetics of chemical reactions and identifying the structures of transition states. For a compound like this compound, DFT calculations would be instrumental in predicting its behavior in chemical reactions.
In a typical study, the geometries of the reactants, products, and any intermediates and transition states would be optimized. The energies of these optimized structures would then be used to calculate the reaction enthalpy and activation energy. For example, in reactions involving sulfinate salts, DFT has been used to elucidate the mechanisms of their reactions with other organic molecules, such as pyridinium (B92312) salts. These studies can reveal whether a reaction proceeds through a one-electron or two-electron pathway by calculating the energies of the radical and ionic intermediates.
Table 1: Hypothetical DFT-Calculated Thermodynamic Data for a Reaction Involving this compound
| Parameter | Value (kcal/mol) |
| Enthalpy of Reaction (ΔH) | -25.5 |
| Gibbs Free Energy of Reaction (ΔG) | -22.1 |
| Activation Energy (Ea) | +15.3 |
This table is illustrative and does not represent actual experimental or calculated data for this compound.
Ab Initio Methods for Elucidating Bonding and Charge Distribution
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods are highly accurate for smaller systems and are used to obtain a detailed understanding of bonding and electronic charge distribution. For this compound, ab initio calculations, such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed.
These calculations would provide a quantitative description of the electron density distribution within the molecule. This information is crucial for understanding the nature of the chemical bonds, particularly the ionic bond between the sodium cation and the (3-methylphenyl)methanesulfinate anion, as well as the covalent bonds within the anion itself. The calculated charge distribution can also help in predicting the molecule's nucleophilic and electrophilic sites, which is essential for understanding its reactivity.
Molecular Dynamics Simulations for Solvent Effects and Reaction Environments
While quantum chemical calculations are excellent for studying molecules in the gas phase, most chemical reactions occur in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD simulations can provide valuable insights into the role of the solvent in a chemical reaction.
For this compound, MD simulations could be used to model its behavior in various solvents. These simulations would track the interactions between the sulfinate salt and the solvent molecules, revealing how the solvent affects the salt's solubility, dissociation, and the conformation of the (3-methylphenyl)methanesulfinate anion. In the context of a reaction, MD can be combined with quantum mechanics (QM/MM methods) to model the reaction environment more accurately, providing a more realistic picture of the reaction energetics and mechanism.
Computational Design of Novel Reactions and Reagents Based on the Reactivity Profile of this compound
The insights gained from quantum chemical calculations and molecular dynamics simulations can be leveraged to design new chemical reactions and reagents. By understanding the reactivity profile of this compound, computational chemists can predict how it might react with other molecules.
For instance, if calculations show that the sulfur atom in the sulfinate anion is a strong nucleophile, this could inspire the design of reactions where it is used to attack various electrophilic centers. The computational screening of potential reaction partners and pathways can accelerate the discovery of new synthetic methodologies. This in silico approach allows for the rapid evaluation of many possibilities, prioritizing the most promising candidates for experimental validation, thereby saving time and resources. The versatile reactivity of sulfinate salts makes them attractive building blocks for constructing a variety of sulfur-containing molecules.
Emerging Research Directions and Future Perspectives for Sodium 3 Methylphenyl Methanesulfinate
Development of Novel Synthetic Utilities and Transformations
The synthetic utility of sodium (3-methylphenyl)methanesulfinate extends far beyond its role as a simple sulfonylating agent. Researchers are actively developing new transformations that leverage its unique reactivity. rsc.org It can act as a precursor to sulfonyl radicals, sulfenylating agents (RS–), and sulfinylating agents (RSO–), depending on the reaction conditions. rsc.orgrsc.org This versatility allows for the construction of a wide array of organosulfur compounds. rsc.org
Recent advancements have demonstrated its use in novel bond-forming reactions, including:
C–S Bond Formation : Beyond traditional sulfone synthesis, new methods are being developed for the creation of vinyl sulfones, allylic sulfones, and β-keto sulfones. rsc.org Radical-triggered cyclization reactions initiated by sulfonyl radicals derived from sulfinates represent a significant area of progress. rsc.orgresearchgate.net
N–S Bond Formation : The synthesis of sulfonamides from sodium sulfinates and various amines (aliphatic, aromatic, and benzylic) has been achieved under various catalytic conditions, including metal-free iodine-mediated coupling and copper-catalyzed reactions. rsc.org
S–S Bond Formation : The compound is used to synthesize both symmetrical and unsymmetrical thiosulfonates through coupling reactions with thiols or via self-coupling reactions mediated by reagents like BF₃·OEt₂. rsc.org
A notable development is the use of sodium sulfinates in multicomponent reactions, where multiple chemical bonds are formed in a single operation, increasing synthetic efficiency. researchgate.net Furthermore, photoredox and electrochemical transformations are expanding the scope of sulfinate chemistry, enabling previously challenging reactions. rsc.orgresearchgate.net
Table 1: Selected Novel Transformations Involving Aryl Sulfinates
| Transformation | Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|
| Oxidative Amination | NaI, Ethylene Dibromide | Sulfonamides | rsc.org |
| Coupling with Thiols | CuI or FeCl₃ | Thiosulfonates | rsc.org |
| Radical Disproportionate Coupling | BF₃·OEt₂ | Thiosulfonates | rsc.org |
| Cascade Cyclization/Sulfenylation | N-Alkyl Arylpropiolamides | 3-Sulfenylquinolinones | rsc.org |
| Photoredox Csp²–SO₂R Coupling | Ni/Photoredox Dual Catalysis | Aryl/Heteroaryl Sulfones | rsc.org |
Integration of this compound in Continuous Flow Chemistry and Microreactor Technologies
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation and scalability. europa.eu The integration of this compound into these systems is a promising research direction.
Flow chemistry is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents, conditions often encountered in organic synthesis. europa.eu By using immobilized reagents and scavengers in cartridges or packed-bed reactors, multi-step syntheses can be "telescoped," eliminating the need for purification of intermediates and reducing waste. thieme-connect.denih.gov
While specific examples detailing the extensive use of this compound in complex flow syntheses are still emerging, the principles have been well-established for related compounds and reactions. For instance, flow systems have been successfully used for condensation reactions, reductions, and couplings, which are all transformations relevant to sulfinate chemistry. thieme-connect.denih.gov The stability and solid nature of sodium sulfinates make them well-suited for use in automated flow systems where reagents are pumped from reservoirs. researchgate.net Future work will likely focus on developing robust, scalable flow protocols for the novel transformations discussed in the previous section, enabling the safer and more efficient production of complex sulfur-containing molecules. scielo.br
Exploration of Untapped Reactivity Profiles and Stereochemical Control
A key frontier in the chemistry of this compound is the exploration of its untapped reactivity and the development of methods for stereochemical control. Chiral sulfur compounds are increasingly recognized for their potential in pharmaceuticals and asymmetric catalysis. nih.gov However, controlling the stereochemistry at the sulfur atom is a significant challenge.
Recent breakthroughs have shown that prochiral sulfinates can be coupled with alcohols enantioselectively using organocatalysts to produce enantioenriched sulfinate esters. nih.gov These chiral sulfinate esters are versatile intermediates that can be transformed into a variety of other chiral sulfur compounds, such as sulfoxides and sulfinamides. nih.govresearchgate.net This opens up new avenues for the late-stage introduction of sulfur stereogenic centers into complex molecules like pharmaceuticals. nih.gov
The development of new reagents derived in situ from sulfinic acids, such as N-p-toluenesulfinylimidazole, provides mild and efficient routes to sulfinate esters without the need for harsh conditions or metal catalysts. organic-chemistry.orgresearchgate.net These methods exhibit broad functional group tolerance, making them applicable to sensitive and complex substrates. organic-chemistry.org Future research will likely focus on expanding the range of asymmetric transformations available for sulfinates and developing new chiral catalysts to achieve high levels of stereocontrol in reactions that form C-S and N-S bonds.
Potential for Complex Molecular Scaffold Generation and Advanced Materials Synthesis
The reliability and versatility of reactions involving this compound make it a valuable tool for constructing complex molecular scaffolds found in biologically active compounds and advanced materials. americanelements.com The sulfonyl group is a key functional group in many pharmaceuticals, and efficient methods for its introduction are highly sought after.
Beyond pharmaceuticals, sodium sulfinates are finding applications in materials science. They can serve as intermediates or curing agents in the production of polymers and adhesives. chemicalbook.comchemicalbook.com For example, related sulfonate compounds, like sodium methallyl sulfonate, are used as monomers to produce thermosetting acrylic resins, coating dispersants, and polymers for water treatment and oil field applications. atamanchemicals.com The ability to incorporate the (3-methylphenyl)sulfonyl moiety into polymer backbones could be exploited to tune material properties such as thermal stability and solubility. There is also potential for its use as a supporting electrolyte for the deposition of conductive polymer membranes, such as polypyrrole. americanelements.com
Future work in this area will likely involve the design of novel polymerization reactions using sulfinate-derived monomers and the synthesis of functional materials where the sulfonyl group plays a key role in the material's performance.
Synergistic Approaches Combining this compound with Other Reagents or Catalytic Systems
Synergistic catalysis, where two or more catalysts work in concert to enable a transformation that is not possible with either catalyst alone, is a powerful strategy in modern synthesis. princeton.edu this compound is an ideal candidate for such approaches due to its diverse reactivity.
A prominent example is the combination of photoredox catalysis with another catalytic cycle. princeton.edu For instance, Ni/photoredox dual catalysis has been successfully employed to forge C-S bonds between aryl halides and sulfinate salts at room temperature under mild, base-free conditions. rsc.org In this system, a photocatalyst absorbs visible light and engages in single-electron transfer to generate radical intermediates, which then enter a nickel-based catalytic cycle to form the final product. rsc.orgnih.govresearchgate.net
This dual catalytic approach has also been extended to other metals, such as gold, for the thiosulfonylation of alkenes. rsc.org These synergistic strategies unlock new reaction pathways and allow for the construction of complex molecules under exceptionally mild conditions.
Table 2: Examples of Synergistic Catalysis Involving Sulfinates
| Catalytic System | Transformation | Key Feature | Reference |
|---|---|---|---|
| Ni/Photoredox | Csp²–SO₂R Coupling | Mild, base-free C-S bond formation | rsc.org |
| Gold/Photoredox | Thiosulfonylation of Alkenes | Intermolecular atom transfer | rsc.org |
| Base-catalyzed | C4-Sulfonylation of Pyridines | Divergent reactivity from radical pathway | nih.gov |
| Visible-light driven (catalyst-free) | Sulfonative Pyridylation of Alkenes | Three-component radical reaction | nih.gov |
Future research will undoubtedly uncover more synergistic combinations, pairing sulfinate chemistry with organocatalysis, biocatalysis, and other transition metal catalysts to achieve unprecedented levels of efficiency and selectivity in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
